An In-depth Technical Guide to Isovaleric Acid-d7 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Isovaleric Acid-d7 for Researchers and Drug Development Professionals
An essential tool for precise metabolic analysis, Isovaleric acid-d7 serves as a critical internal standard for the accurate quantification of isovaleric acid in various biological matrices. This deuterated analog is indispensable for research in metabolic disorders, particularly Isovaleric Acidemia, and plays a significant role in drug development and metabolomics.
Isovaleric acid-d7 is a stable, isotopically labeled form of isovaleric acid, a branched-chain fatty acid.[1] In this deuterated version, seven hydrogen atoms are replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its natural counterpart, but with nearly identical chemical and physical properties. This key characteristic allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantitative analyses.[2]
Core Properties and Specifications
A comprehensive understanding of the physicochemical properties of Isovaleric acid-d7 is fundamental for its effective application in a research setting.
| Property | Value | Reference |
| Chemical Formula | C₅H₃D₇O₂ | [3] |
| Molecular Weight | 109.17 g/mol | [3] |
| CAS Number | 1219805-32-9 | [3] |
| Appearance | Not specified, likely a liquid | |
| Purity | Typically ≥98% | [3] |
| Storage | Recommended at 4°C | [3] |
Synthesis and Manufacturing
Applications in Research and Clinical Diagnostics
The primary application of Isovaleric acid-d7 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of isovaleric acid.[2] This is particularly crucial in the diagnosis and monitoring of the inherited metabolic disorder, Isovaleric Acidemia (IVA).
IVA is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[5] This deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, in the body.[5] The use of Isovaleric acid-d7 allows for precise measurement of isovaleric acid levels in biological samples such as blood and urine, which is essential for the diagnosis, monitoring of treatment efficacy, and management of IVA patients.[6]
Beyond clinical diagnostics, Isovaleric acid-d7 is a valuable tool in metabolic research and metabolomics. It can be used in metabolic flux analysis to trace the flow of metabolites through the leucine catabolism pathway.[7][8] Understanding these metabolic pathways is crucial for drug development and for studying the effects of new therapeutic agents on cellular metabolism.
Experimental Protocols: Quantification of Isovaleric Acid using GC-MS and Isovaleric Acid-d7 Internal Standard
The following is a representative experimental protocol for the quantification of isovaleric acid in a biological sample (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) with Isovaleric acid-d7 as an internal standard. This protocol is based on established methods for short-chain fatty acid analysis.
Sample Preparation (Liquid-Liquid Extraction)
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Thaw Samples : Thaw frozen plasma samples on ice.
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Aliquoting : Pipette a precise volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.
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Internal Standard Spiking : Add a known amount of Isovaleric acid-d7 solution (in a suitable solvent like methanol) to each plasma sample. The amount of internal standard should be chosen to be within the linear range of the instrument's detection.
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Acidification : Acidify the sample by adding a small volume of a strong acid (e.g., HCl) to protonate the fatty acids, making them more soluble in organic solvents.
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Extraction : Add an organic solvent (e.g., diethyl ether or a mixture of isooctane and 2-propanol) to the sample. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the fatty acids into the organic phase.
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Phase Separation : Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
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Collection : Carefully transfer the upper organic layer containing the fatty acids to a new, clean tube.
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Drying : Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
Derivatization
To improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis, a derivatization step is often necessary.
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Reagent Addition : Add a derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with tert-butyldimethylchlorosilane (TBDMSCl) as a catalyst, to the dried extract.
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Incubation : Cap the tubes tightly and heat at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to allow the derivatization reaction to complete.
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Cooling : Allow the samples to cool to room temperature before analysis.
GC-MS Analysis
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Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
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Chromatographic Separation : The fatty acid derivatives are separated on a capillary column (e.g., a DB-5ms column) with a temperature gradient program.
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Mass Spectrometric Detection : The separated compounds are ionized (e.g., by electron ionization) and detected by the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode to monitor specific ions for isovaleric acid and Isovaleric acid-d7.
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Quantification : The concentration of isovaleric acid in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard (Isovaleric acid-d7) against a calibration curve prepared with known concentrations of isovaleric acid and a fixed amount of the internal standard.
Leucine Catabolism Pathway and the Role of Isovaleryl-CoA Dehydrogenase
The breakdown of the amino acid leucine is a critical metabolic pathway. A key step in this pathway is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD). In Isovaleric Acidemia, a deficiency in IVD leads to a buildup of isovaleryl-CoA, which is then converted to isovaleric acid and other metabolites.
Caption: The metabolic pathway of leucine catabolism.
Experimental Workflow for Quantification of Isovaleric Acid
The following diagram illustrates the typical workflow for the quantification of isovaleric acid in a biological sample using an internal standard like Isovaleric acid-d7.
Caption: A typical workflow for quantitative analysis.
References
- 1. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. medchemexpress.com [medchemexpress.com]
